Bienvenue dans la boutique en ligne BenchChem!

Quinidine N-oxide

Electrophysiology Cardiac Safety Metabolite Pharmacology

Quinidine N-oxide is the only major quinidine metabolite devoid of antiarrhythmic activity and cardiotoxicity—no QTc prolongation (≤500 ng/mL), no Vmax depression in Purkinje fibers, and no antiarrhythmic effects (≤16 mg/L). Its unique low immunoassay cross-reactivity (13.5%) and short elimination half-life (2.5 h) make it the required reference standard for accurate differentiation of inactive metabolite from active drug in HPLC and LC-MS/MS assays. Ideal as a negative control in hERG/cardiac safety studies and essential for forensic toxicology method validation. Authentic material ensures regulatory-compliant pharmacokinetic and bioequivalence study data.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 70116-00-6
Cat. No. B023188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine N-oxide
CAS70116-00-6
Synonyms(9S)-6’-Methoxycinchonan-9-ol 1-Oxide;  Quinidine 1-Oxide; 
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1
InChIKeyWVDIZKMXQMCCAA-CNWBUJQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine N-oxide CAS 70116-00-6: Analytical and Reference Standard Specifications


Quinidine N-oxide (CAS 70116-00-6) is a pharmacologically inactive, N-oxidized derivative of the cinchona alkaloid antiarrhythmic quinidine [1]. It is a major human metabolite of quinidine, formed via hepatic CYP3A4 oxidation, and is used primarily as an analytical reference standard for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology [2]. Its distinct physicochemical properties, including a molecular formula of C20H24N2O3 and a monoisotopic mass of 340.1787 Da, allow its precise quantitation in biological matrices using validated chromatographic methods [3].

Why Generic 'Quinidine Metabolite' Standards Cannot Substitute for Authentic Quinidine N-oxide


In clinical and forensic bioanalysis, substitution of quinidine N-oxide with other quinidine metabolites, such as the pharmacologically active 3-hydroxyquinidine or the impurity dihydroquinidine, leads to significant quantification errors and misinterpretation of pharmacodynamic effects. Quinidine N-oxide is the only major metabolite that is both devoid of antiarrhythmic activity [1] and exhibits unique analytical behavior, including low immunoassay cross-reactivity (13.5%) and a distinct, shorter elimination half-life (2.5 h) [2]. This unique profile makes authentic quinidine N-oxide essential for accurate calibration in HPLC and LC-MS/MS assays designed to differentiate parent drug from inactive metabolite in pharmacokinetic and toxicological studies [3].

Quantitative Differentiation of Quinidine N-oxide from Structural Analogs and Metabolites


Quinidine N-oxide vs. Quinidine: A 25-Fold Lower Electrophysiological Potency

In a direct head-to-head electrophysiological study using isolated guinea-pig hearts and papillary muscles, quinidine N-oxide (QNO) demonstrated markedly lower potency than its parent compound, quinidine, for prolonging key cardiac parameters. At concentrations up to 8 mg/L, QNO exhibited minimal effect on QT interval prolongation, with a relative potency of only 0.04 compared to quinidine [1]. For action potential duration (APD90) and effective refractory period (ERP), the relative potencies were 0.087 and 0.084, respectively, compared to quinidine [1]. Furthermore, at 10 µM, QNO failed to depress the maximum upstroke velocity (Vmax) in canine Purkinje fibers, unlike quinidine, 3-hydroxyquinidine, and dihydroquinidine [2].

Electrophysiology Cardiac Safety Metabolite Pharmacology

Quinidine N-oxide vs. 3-Hydroxyquinidine: Inactive Metabolite vs. Active Metabolite with 20% Antiarrhythmic Potency

In a direct comparison using an isolated rat heart model of reperfusion arrhythmia, quinidine N-oxide exhibited no measurable antiarrhythmic activity up to a concentration of 16 mg/L [1]. In contrast, the other major metabolite, 3-hydroxyquinidine, demonstrated clear concentration-dependent suppression of ventricular fibrillation and tachycardia, with an EC50 of 10.7 ± 0.3 mg/L (vs. 2.2 ± 0.25 mg/L for quinidine), representing approximately 20% of the parent drug's potency [1]. This stark difference in activity is critical, as 3-hydroxyquinidine can accumulate to pharmacologically relevant plasma concentrations during chronic quinidine therapy, while quinidine N-oxide does not [2].

Antiarrhythmic Activity Reperfusion Arrhythmia Metabolite Activity

Quinidine N-oxide Exhibits a 5.2-Fold Shorter Elimination Half-Life than Quinidine in Humans

In healthy human subjects administered single oral doses of 3-15 mg of quinidine N-oxide, the compound displayed an elimination half-life (t1/2) of 2.5 ± 0.28 hours [1]. This is significantly shorter than the reported half-life of quinidine, which is approximately 6-8 hours [2]. The rapid clearance is attributed to a small volume of distribution (Vdss) and efficient renal excretion, with 77% of an intravenous dose recovered unchanged in urine in dogs, compared to only 29% for quinidine [3]. This distinct pharmacokinetic profile necessitates separate calibration curves and quality control materials in bioanalytical method validation.

Pharmacokinetics Half-life Human ADME

Immunoassay Cross-Reactivity: Quinidine N-oxide Shows 13.5% Cross-Reactivity with Anti-Quinidine Antibody MoAbQ6-6C5

In a patented quinidine immunoassay utilizing monoclonal antibody MoAbQ6-6C5, quinidine N-oxide exhibited a cross-reactivity of 13.5% relative to quinidine [1]. This is notably lower than the cross-reactivity observed for O-desmethylquinidine (43.5%) and comparable to 3-S-hydroxyquinidine (11%) and 2-oxoquinidine (3%) [1]. This quantitative data allows clinical chemists to accurately correct for metabolite interference when using immunoassays for quinidine therapeutic drug monitoring, as the predominant inactive metabolite contributes minimally to the total apparent quinidine concentration.

Immunoassay Cross-Reactivity Therapeutic Drug Monitoring

Analytical Selectivity: Quinidine N-oxide Does Not Interfere with Quinidine QT Prolongation up to 500 ng/mL

In a human pharmacodynamic study, quinidine N-oxide was administered orally to healthy volunteers, and electrocardiographic monitoring revealed no systematic changes in heart rate-corrected QT interval (QTc) at plasma concentrations up to 500 ng/mL [1]. This contrasts sharply with quinidine, which prolongs QTc in a concentration-dependent manner at therapeutic concentrations (2-5 mg/L or 2000-5000 ng/mL) [2]. The lack of QTc effect at concentrations achievable in vivo (peak plasma concentrations of ~50-100 ng/mL after typical quinidine doses) confirms that quinidine N-oxide does not contribute to the arrhythmogenic or antiarrhythmic actions of the parent drug.

Pharmacodynamics QT Interval Drug Safety

HPLC Method Validation: Limit of Determination for Quinidine N-oxide is 10 nM in Plasma and 25 nM in Urine

A validated reversed-phase HPLC method with fluorescence detection achieved a limit of determination of 10 nM for quinidine N-oxide in 250 µL of human plasma and 25 nM in 100 µL of urine [1]. This method also simultaneously quantifies quinidine, dihydroquinidine, and 3-hydroxyquinidine, demonstrating the necessary selectivity for therapeutic drug monitoring. The ability to accurately measure low nanomolar concentrations is critical for pharmacokinetic studies, given the compound's short half-life and low steady-state plasma levels (mean 0.28 mg/L during quinidine infusion) [2].

Bioanalysis HPLC Method Validation

Recommended Applications for Quinidine N-oxide (CAS 70116-00-6) in Analytical and Research Settings


Analytical Reference Standard for Clinical Pharmacokinetic Studies of Quinidine

Due to its unique pharmacokinetic profile (short half-life of 2.5 h, high renal clearance of 77% unchanged) and lack of pharmacological activity, quinidine N-oxide is the required reference standard for accurate quantitation in HPLC and LC-MS/MS assays. It serves as a distinct, non-interfering analyte in plasma and urine, enabling the separation of inactive metabolite from active drug and active metabolites (3-hydroxyquinidine) in human and animal pharmacokinetic studies [1].

Negative Control in Cardiac Electrophysiology and Safety Pharmacology Assays

Quinidine N-oxide's proven inability to prolong QTc interval (up to 500 ng/mL), depress Vmax in Purkinje fibers, or exert antiarrhythmic effects (up to 16 mg/L) makes it an ideal negative control in in vitro and ex vivo cardiac safety studies [2]. Researchers evaluating new chemical entities for hERG channel blockade or arrhythmogenic potential can use quinidine N-oxide to establish baseline, non-cardioactive metabolite behavior.

Calibrator in Therapeutic Drug Monitoring (TDM) and Forensic Toxicology Immunoassays

The well-defined cross-reactivity of quinidine N-oxide (13.5% with MoAbQ6-6C5) allows clinical laboratories to calibrate immunoassay instruments and correct for metabolite interference [3]. In forensic toxicology, where accurate differentiation of parent drug from inactive metabolite is crucial for interpreting post-mortem quinidine concentrations, authentic quinidine N-oxide is essential for method validation and as a secondary standard.

Synthetic Intermediate for Quinoline N-Oxide Derivatives and Metabolite Synthesis

Quinidine N-oxide serves as a key starting material or intermediate in the synthesis of related quinoline N-oxides and in the preparation of other quinidine metabolites via rearrangement or reduction chemistry. Its use in patented synthetic methodologies (e.g., photocatalytic synthesis of 2-quinolinones) underscores its value in medicinal chemistry and drug metabolite synthesis laboratories [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.